(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine
CAS No.: 1289388-38-0
Cat. No.: VC0172424
Molecular Formula: C8H10ClN3O2S
Molecular Weight: 247.697
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289388-38-0 |
|---|---|
| Molecular Formula | C8H10ClN3O2S |
| Molecular Weight | 247.697 |
| IUPAC Name | 6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) |
| Standard InChI Key | JBYMPSWTDHJVFO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2 |
Introduction
The compound (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is a pyrimidine derivative characterized by a cyclopropyl amine substitution at the 4th position and a methanesulfonyl group at the 2nd position. It also features a chlorine atom at the 6th position, contributing to its chemical reactivity and potential applications in various fields, including medicinal chemistry.
Synthesis
The synthesis of this compound typically involves:
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Base Pyrimidine Formation: Pyrimidine derivatives are synthesized through condensation reactions involving urea or amidines with β-dicarbonyl compounds.
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Functionalization: The methanesulfonyl group is introduced via sulfonation reactions, while the cyclopropyl amine group is added through nucleophilic substitution.
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Chlorination: The chlorine atom is incorporated using chlorination reagents such as phosphorus oxychloride (POCl₃).
Applications
This compound's structural features suggest potential uses in:
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Pharmaceutical Development: Pyrimidine derivatives are key scaffolds in drug discovery due to their biological activity, including antiviral, anticancer, and antimicrobial properties.
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Material Science: The compound's stability and reactivity make it suitable for polymer modification or as a precursor in advanced material synthesis.
Comparison with Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine | C7H10ClN3O2S | 235.69 | Ethyl group instead of cyclopropyl |
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine | C8H12ClN3O2S | 249.72 | Isopropyl substitution at the amine group |
These analogues showcase how minor structural changes can significantly alter physical and biological properties.
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